N-(3-acetylphenyl)-2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide
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Overview
Description
N-(3-acetylphenyl)-2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is a useful research compound. Its molecular formula is C26H26N4O3 and its molecular weight is 442.519. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivatives and Structural Analysis
Heterocyclic derivatives of guanidine have been explored for their potential applications in various scientific fields. For instance, Banfield et al. (1987) have discussed the formation and X-ray structure determination of 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione, proposing structures based on crystal analysis for compounds derived from ketene action on specific guanidine derivatives. This work highlights the significance of structural analysis in understanding the properties and potential applications of heterocyclic compounds Banfield, Fallon, & Gatehouse, 1987.
Radiosynthesis for Imaging Applications
The radiosynthesis of novel compounds for imaging applications has been a significant area of research. Dollé et al. (2008) have reported on the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), demonstrating the compound's synthesis and its application in in vivo imaging Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008.
Antitumor Activity
The synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activity represent another critical application. El-Morsy et al. (2017) synthesized a series of these derivatives and evaluated their activity against the human breast adenocarcinoma cell line MCF7, identifying compounds with moderate activity El-Morsy, El-Sayed, & Abulkhair, 2017.
Oxidative Radical Cyclization
Research into the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes has shown potential in synthetic chemistry, as demonstrated by Chikaoka et al. (2003). This process involves the cyclization of specific acetamides to produce erythrinane, highlighting a method that could have applications in the synthesis of natural products and novel compounds Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003.
Antimicrobial Activity
The synthesis and antimicrobial activity of new heterocycles incorporating the antipyrine moiety have been explored by Bondock et al. (2008), indicating the potential of these compounds in developing new antimicrobial agents Bondock, Rabie, Etman, & Fadda, 2008.
Mechanism of Action
Indole Derivatives
The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pyrrolo[3,2-d]pyrimidines
The compound also contains a pyrrolo[3,2-d]pyrimidine ring system . Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-3-4-13-29-17-27-24-22(19-9-6-5-7-10-19)15-30(25(24)26(29)33)16-23(32)28-21-12-8-11-20(14-21)18(2)31/h5-12,14-15,17H,3-4,13,16H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRDKOSBJBLGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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